molecular formula C12H8ClF2NO2S B5405528 N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5405528
M. Wt: 303.71 g/mol
InChI Key: AUTNZPRKITVLME-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1970s and has been used clinically since the 1980s. Diflunisal has a unique chemical structure that sets it apart from other NSAIDs, which makes it an interesting subject for scientific research.

Mechanism of Action

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain, swelling, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory: this compound reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic: this compound reduces pain by inhibiting the production of prostaglandins.
3. Antipyretic: this compound reduces fever by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Well-established: this compound has been used clinically for several decades and its pharmacology is well-established.
2. Low toxicity: this compound has low toxicity and is generally well-tolerated by patients.
3. Inexpensive: this compound is relatively inexpensive compared to other NSAIDs.
Some of the limitations include:
1. Limited selectivity: this compound inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to formulate for certain applications.
3. Limited potency: this compound is less potent than other NSAIDs, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research involving N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide. Some of these include:
1. Development of more selective COX inhibitors: Researchers are working to develop more selective COX inhibitors that target only the COX-2 enzyme, which could reduce the risk of unwanted side effects.
2. Combination therapies: this compound may be used in combination with other drugs to enhance its therapeutic effects.
3. Development of new formulations: Researchers are working to develop new formulations of this compound that improve its solubility and bioavailability.
4. Investigation of new therapeutic applications: this compound may have potential therapeutic applications in other areas, such as cancer treatment and neurodegenerative diseases.

Synthesis Methods

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 3,4-difluoroaniline in the presence of a base. The resulting intermediate is then reacted with sodium hydroxide to form the final product.

Scientific Research Applications

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications. Some of the areas of research include:
1. Pain Management: this compound has been shown to be effective in the treatment of pain, particularly in conditions such as osteoarthritis and rheumatoid arthritis.
2. Cancer Treatment: this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth.
3. Neurodegenerative Diseases: this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTNZPRKITVLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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